molecular formula C23H18N4O2S B2825180 6-(3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868147-41-5

6-(3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2825180
CAS No.: 868147-41-5
M. Wt: 414.48
InChI Key: GEVQATVEGQLRGU-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a chromene ring fused with a triazolopyrimidine core, substituted with methoxyphenyl and thiophenyl groups. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Ring: This can be achieved through the cyclization of appropriate phenolic compounds with aldehydes under acidic conditions.

    Construction of the Triazolopyrimidine Core: This step often involves the reaction of the chromene intermediate with hydrazine derivatives and subsequent cyclization with formamide or similar reagents.

    Introduction of Substituents: The methoxyphenyl and thiophenyl groups are introduced through nucleophilic substitution reactions, often using corresponding halides or sulfonates.

Industrial Production Methods

Industrial production of such complex molecules may involve optimized versions of the laboratory synthesis routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated synthesizers can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially yielding dihydro or tetrahydro derivatives.

    Substitution: The methoxy and thiophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides, sulfonates, and organometallic compounds (e.g., Grignard reagents) are employed under various conditions (e.g., basic or acidic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation of the thiophene ring may yield thiophene sulfoxide, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-(3-Methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: Due to its complex structure, this compound is investigated for potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Material Science: The compound’s unique electronic properties make it a candidate for organic electronics and photonics research.

    Chemical Biology: It is used in the design of molecular probes and sensors for detecting biological molecules.

Mechanism of Action

The mechanism by which 6-(3-methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine exerts its effects is often related to its interaction with specific molecular targets:

    Molecular Targets: These may include enzymes, receptors, and nucleic acids. The compound can bind to active sites or allosteric sites, modulating the activity of these biomolecules.

    Pathways Involved: The pathways affected can vary depending on the biological context but often involve signaling cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    6-(3-Methoxyphenyl)-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine: shares similarities with other triazolopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

9-(3-methoxyphenyl)-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S/c1-28-15-7-4-6-14(12-15)22-19-20(16-8-2-3-9-17(16)29-22)26-23-24-13-25-27(23)21(19)18-10-5-11-30-18/h2-13,21-22H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVQATVEGQLRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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